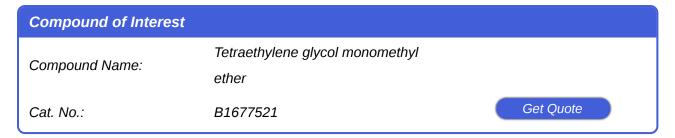


Spectroscopic Profile of Tetraethylene Glycol Monomethyl Ether: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tetraethylene glycol monomethyl ether** (CAS No. 23783-42-8), a versatile hydrophilic linker and solvent with significant applications in chemical synthesis, drug delivery, and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of **tetraethylene glycol monomethyl ether**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.71	m	-OCH2CH2O-
~3.67	m	-OCH ₂ CH ₂ O-
~3.65	m	-OCH ₂ CH ₂ O-
~3.60	t	HO-CH ₂ -CH ₂ -O-
~3.56	t	HO-CH ₂ -CH ₂ -O-
~3.38	S	СНз-О-

Note: The spectrum was reported to be acquired at 400 MHz in CDCl₃. The exact chemical shifts and multiplicities of the ethylene glycol protons can vary due to overlapping signals and are often reported as a complex multiplet. Data is compiled from publicly available spectra.[1]

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~72.5	HO-CH ₂ -
~71.9	-OCH ₂ CH ₂ O-
~70.6	-OCH ₂ CH ₂ O-
~70.3	-OCH ₂ CH ₂ O-
~61.7	HO-CH ₂ -CH ₂ -O-
~59.0	CH₃-O-

Note: The chemical shifts for the internal ethylene glycol carbons can be very similar and may overlap. The assignments are based on typical values for oligo(ethylene glycol) methyl ethers.

Table 3: Infrared (IR) Spectroscopy Peak List



Wavenumber (cm⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H Stretch (alcohol)
2970 - 2850	Strong	C-H Stretch (alkane)
1150 - 1085	Strong	C-O Stretch (ether)

Note: This table represents characteristic absorption bands for this class of compounds. The broad O-H stretch is indicative of hydrogen bonding.[3][4][5][6][7][8]

Table 4: Mass Spectrometry Data (Electron Ionization -

EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
59	100.0	[CH₃OCH₂CH₂] ⁺
45	92.2	[CH ₂ OCH ₃] ⁺ or [HOCH ₂] ⁺
89	53.4	[CH ₃ OCH ₂ CH ₂ OCH ₂] ⁺
58	50.4	[C ₂ H ₂ O] ⁺ fragment
87	24.7	[HOCH2CH2OCH2]+
103	25.9	[CH ₃ (OCH ₂ CH ₂) ₂] ⁺
31	20.4	[CH₂OH] ⁺
44	16.4	[C ₂ H ₄ O] ⁺
29	13.4	[C₂H₅] ⁺
88	11.3	Fragment
133	8.6	[CH3(OCH2CH2)3] ⁺

Note: The fragmentation pattern is characterized by the cleavage of C-O and C-C bonds, leading to a series of oxonium ions. The base peak is observed at m/z 59. The molecular ion



[M]⁺ at m/z 208 is often weak or absent in EI-MS. Data is based on typical fragmentation of polyethylene glycol ethers and publicly available mass spectra.[1][9][10]

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of oligo(ethylene glycol) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **tetraethylene glycol monomethyl ether**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of tetraethylene glycol monomethyl ether in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A 400 MHz (or higher) NMR spectrometer is recommended for better resolution of the overlapping ethylene glycol signals.
- ¹H NMR Data Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Approximately 12 ppm.
 - Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
 - Relaxation Delay: 1-5 seconds.



- 13C NMR Data Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Approximately 200 ppm.
 - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the TMS signal at 0 ppm.
 - Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **tetraethylene glycol monomethyl ether**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a single drop of the neat liquid sample directly onto the ATR crystal. This is the simplest method for liquid samples.
- Sample Preparation (Neat Liquid on Salt Plates):
 - Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.



- Instrumentation:
 - A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty ATR crystal or clean salt plates.
 - Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **tetraethylene glycol monomethyl ether**.

Methodology:

- Sample Introduction (Gas Chromatography-Mass Spectrometry GC-MS with Electron Ionization - EI):
 - Dilute the sample in a volatile solvent such as dichloromethane or methanol.
 - Inject 1 μL of the diluted sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - The GC will separate the analyte from the solvent and introduce it into the mass spectrometer's ion source.
- Instrumentation:

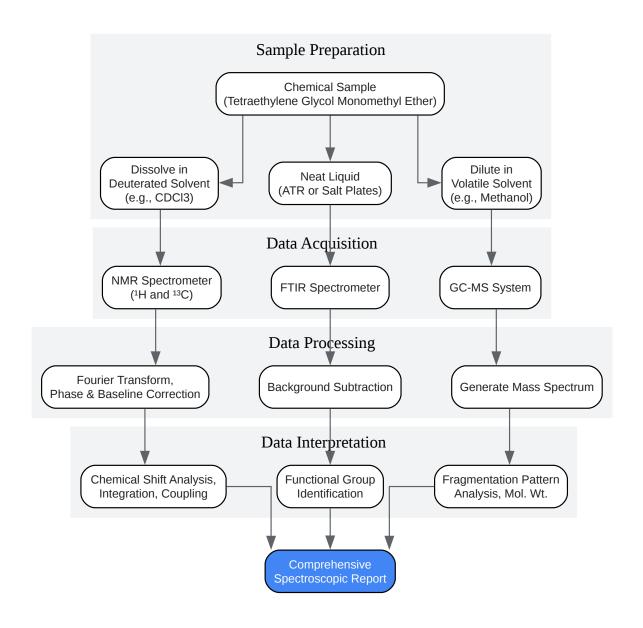


- A GC-MS system equipped with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.
- · Ionization and Fragmentation:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230 °C.[1]
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by the mass analyzer.
 - Scan Range: m/z 30 to 300.
- Data Processing:
 - The mass spectrum is generated by plotting the relative abundance of the detected ions against their m/z values.
 - Identify the base peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **tetraethylene glycol monomethyl ether**.





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Caption: General workflow for spectroscopic analysis.

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